Tetrakis(pyridine)copper(II) bis(trifluoromethanesulfonate)
Overview
Description
. This compound is widely used in various chemical reactions due to its catalytic properties.
Preparation Methods
Tetrakis(pyridine)copper(II) bis(trifluoromethanesulfonate) can be synthesized by reacting copper(II) triflate with pyridine in a suitable solvent. The reaction typically involves mixing copper(II) triflate and pyridine in a stoichiometric ratio under controlled temperature and pressure conditions . The resulting product is then purified through crystallization or other purification techniques to obtain the desired compound with high purity.
Chemical Reactions Analysis
Tetrakis(pyridine)copper(II) bis(trifluoromethanesulfonate) is known to undergo various types of chemical reactions, including:
Oxidation: It can participate in oxidation reactions, often acting as a catalyst.
Reduction: It can also be involved in reduction reactions under specific conditions.
Substitution: This compound can undergo substitution reactions, where one or more ligands are replaced by other ligands.
Common reagents used in these reactions include aryl boronic esters, allylic carbamates, and styrenes. The major products formed from these reactions are often fluorinated or brominated compounds, which are useful in various applications .
Scientific Research Applications
Tetrakis(pyridine)copper(II) bis(trifluoromethanesulfonate) has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of tetrakis(pyridine)copper(II) triflate involves its role as a catalyst in various chemical reactions. The copper center in the compound facilitates the activation of substrates, enabling the desired chemical transformations. The pyridine ligands stabilize the copper center and enhance its catalytic activity . The molecular targets and pathways involved depend on the specific reaction being catalyzed, such as the formation of fluorinated or brominated products.
Comparison with Similar Compounds
Tetrakis(pyridine)copper(II) bis(trifluoromethanesulfonate) can be compared with other copper-based catalysts, such as:
Copper(II) trifluoromethanesulfonate: Another copper-based catalyst with similar applications in organic synthesis.
Tetrakis(acetonitrile)copper(I) tetrafluoroborate: A copper(I) complex used in different catalytic reactions.
Tetrakis(acetonitrile)copper(I) hexafluorophosphate: Another copper(I) complex with distinct catalytic properties.
The uniqueness of tetrakis(pyridine)copper(II) triflate lies in its ability to catalyze a wide range of reactions with high efficiency and selectivity, making it a valuable tool in both academic and industrial research .
Properties
IUPAC Name |
copper;pyridine;trifluoromethanesulfonate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C5H5N.2CHF3O3S.Cu/c4*1-2-4-6-5-3-1;2*2-1(3,4)8(5,6)7;/h4*1-5H;2*(H,5,6,7);/q;;;;;;+2/p-2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOUMBTAZXRQKGF-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC=C1.C1=CC=NC=C1.C1=CC=NC=C1.C1=CC=NC=C1.C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Cu+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20CuF6N4O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
678.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113110-58-0 | |
Record name | TETRAKIS(PYRIDINE)COPPER(II) TRIFLATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.